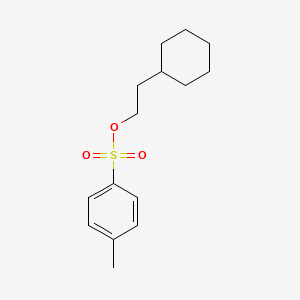

2-Cyclohexylethyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyclohexylethyl 4-methylbenzenesulfonate” is a chemical compound with the linear formula C15H22O3S . Its CAS Number is 21336-37-8 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “2-Cyclohexylethyl 4-methylbenzenesulfonate” is 282.4 . The InChI code for the compound is 1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 .Scientific Research Applications

Synthesis and Catalysis

2-Cyclohexylethyl 4-methylbenzenesulfonate is an intermediate in various chemical syntheses. For example, Ojo et al. (2014) describe its use in the scalable synthesis of alkylidenecyclopropanes, crucial for the rapid and economical production of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

Molecular Structure Studies

Ristova et al. (1999) conducted an experimental and theoretical study of the 4-methylbenzenesulfonate anion, providing insights into its molecular structure and vibrational modes (Ristova et al., 1999). Additionally, Babu et al. (2014) investigated the structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, revealing insights into the molecular geometries and hydrogen bonding patterns in this class of compounds (Babu et al., 2014).

UV Curing Applications

Lee et al. (2006) explored the application of UV curing inks with sulfonate-type acid amplifiers, including derivatives of 4-methylbenzenesulfonate. This research highlights the compound's potential in developing advanced UV-curable materials (Lee et al., 2006).

Oxidation and Catalysis

Işci et al. (2014) utilized 4-tert-butylbenzenesulfonamide, a related compound, as a substituent in iron phthalocyanine for catalyzing the oxidation of olefins. The research demonstrates the versatility of sulfonamide derivatives in oxidation reactions (Işci et al., 2014).

Crystallography and Supramolecular Chemistry

Studies by Peipiņš et al. (2014) and Yusof et al. (2012) on various sulfonate derivatives, including those related to 4-methylbenzenesulfonate, provide valuable insights into crystal structures and supramolecular interactions. These findings have implications for material science and molecular design (Peipiņš et al., 2014); (Yusof et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-cyclohexylethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWRHNPGQFSDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465545 |

Source

|

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylethyl 4-methylbenzenesulfonate | |

CAS RN |

21336-37-8 |

Source

|

| Record name | 2-cyclohexylethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)

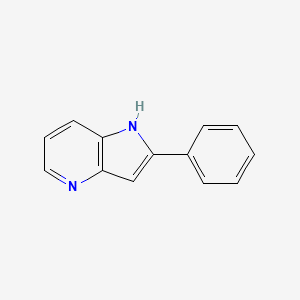

![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)